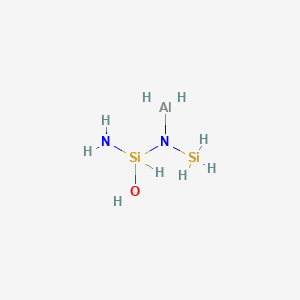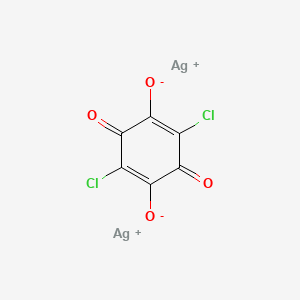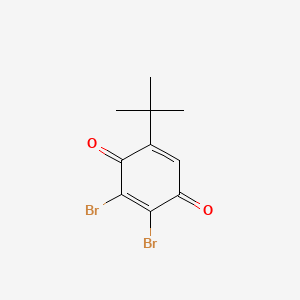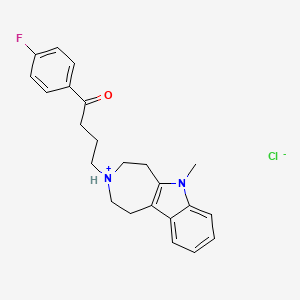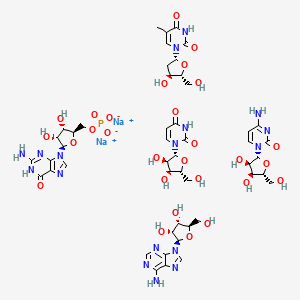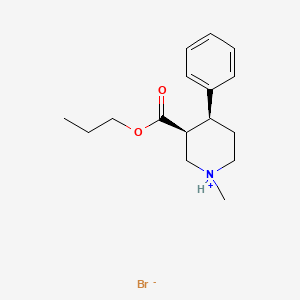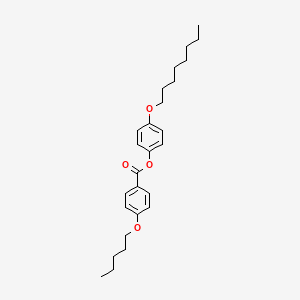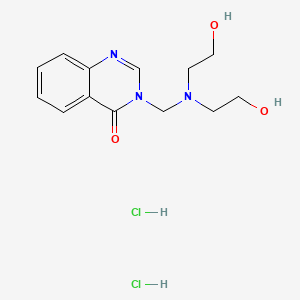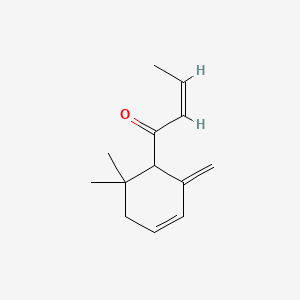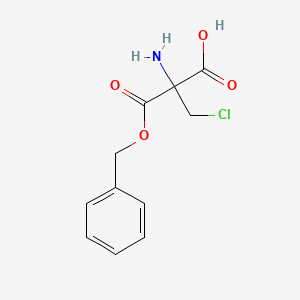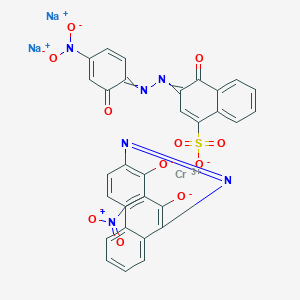
Chromate(2-), (4-hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)-1-naphthalenesulfonato(3-))(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphthalenolato(2-))-, disodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromate(2-), (4-hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)-1-naphthalenesulfonato(3-))(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphthalenolato(2-))-, disodium is a complex organic compound with the molecular formula C32H17CrN6O11S.2Na. It is known for its vibrant color and is often used in various industrial applications, including dyes and pigments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chromate(2-), (4-hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)-1-naphthalenesulfonato(3-))(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphthalenolato(2-))-, disodium typically involves the diazotization of 2-hydroxy-4-nitroaniline followed by coupling with 1-naphthol and 4-hydroxy-1-naphthalenesulfonic acid. The reaction conditions often require acidic or basic environments to facilitate the diazotization and coupling reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar diazotization and coupling reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
Chromate(2-), (4-hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)-1-naphthalenesulfonato(3-))(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphthalenolato(2-))-, disodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different chromate species.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The azo groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted azo compounds and reduced amino derivatives .
Scientific Research Applications
Chromate(2-), (4-hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)-1-naphthalenesulfonato(3-))(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphthalenolato(2-))-, disodium has several scientific research applications:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of colored materials and coatings.
Mechanism of Action
The mechanism of action of Chromate(2-), (4-hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)-1-naphthalenesulfonato(3-))(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphthalenolato(2-))-, disodium involves its interaction with various molecular targets. The azo groups can form complexes with metal ions, affecting their biological activity. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- Disodium 4-hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)naphthalene-1-sulfonate
- Disodium 1-((2-hydroxy-4-nitrophenyl)azo)-2-naphthalenol
Uniqueness
Chromate(2-), (4-hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)-1-naphthalenesulfonato(3-))(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphthalenolato(2-))-, disodium is unique due to its dual azo groups and chromate center, which confer distinct chemical and physical properties compared to similar compounds .
Properties
CAS No. |
68541-71-9 |
|---|---|
Molecular Formula |
C32H17CrN6O11S.2Na C32H17CrN6Na2O11S |
Molecular Weight |
791.6 g/mol |
IUPAC Name |
disodium;chromium(3+);3-[[4-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-4-oxonaphthalene-1-sulfonate;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate |
InChI |
InChI=1S/C16H9N3O7S.C16H11N3O4.Cr.2Na/c20-14-7-9(19(22)23)5-6-12(14)17-18-13-8-15(27(24,25)26)10-3-1-2-4-11(10)16(13)21;20-14-8-5-10-3-1-2-4-12(10)16(14)18-17-13-7-6-11(19(22)23)9-15(13)21;;;/h1-8H,(H,24,25,26);1-9,20-21H;;;/q-2;;+3;2*+1/p-3 |
InChI Key |
XOAMKSOTMVKAGY-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])[O-])[O-].C1=CC=C2C(=C1)C(=CC(=NN=C3C=CC(=CC3=O)N([O-])[O-])C2=O)S(=O)(=O)[O-].[Na+].[Na+].[Cr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-chloro-2-[(E)-2-[(Z)-[5-chloro-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate;N,N-diethylethanamine](/img/structure/B13757501.png)
